molecular formula C20H17N3O4 B2378838 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide CAS No. 1448140-17-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

Cat. No.: B2378838
CAS No.: 1448140-17-7
M. Wt: 363.373
InChI Key: UTBHNNNJDNCCNM-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and an oxadiazole group. The structural formula can be represented as follows:

C20H18N4O3\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure suggests potential interactions with biological targets due to its diverse functional groups.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain analogs inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research has shown that related acrylamide derivatives can induce apoptosis in various cancer cell lines. One study reported that compounds with similar structural motifs inhibited cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective cytotoxicity in the low micromolar range .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been suggested that derivatives of benzo[d][1,3]dioxole can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In a controlled study, compounds similar to the one reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC: 12.5–25 μg/mL
AntimicrobialEscherichia coliMIC: 12.5–25 μg/mL
AnticancerMCF-7 CellsIC50: Low micromolar
AnticancerPC-3 CellsIC50: Low micromolar
Anti-inflammatoryMacrophagesReduced TNF-alpha

Case Study 1: Antimicrobial Efficacy

A study conducted by Ochal et al. evaluated various derivatives of benzo[d][1,3]dioxole for their antimicrobial activity against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced potency against Staphylococcus aureus, suggesting that structural modifications can significantly influence biological activity .

Case Study 2: Cancer Cell Proliferation Inhibition

In a separate investigation into the anticancer properties of acrylamide derivatives, researchers found that the compound effectively inhibited proliferation in both MCF-7 and PC-3 cell lines. The underlying mechanism was attributed to the induction of apoptosis via caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13-21-20(27-23-13)11-15-4-2-3-5-16(15)22-19(24)9-7-14-6-8-17-18(10-14)26-12-25-17/h2-10H,11-12H2,1H3,(H,22,24)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBHNNNJDNCCNM-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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